molecular formula C18H14ClNO3 B2465238 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 862663-07-8

7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2465238
CAS No.: 862663-07-8
M. Wt: 327.76
InChI Key: BEFGVWSNEYUJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid” is a chemical compound. It is closely related to “7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride”, which has a molecular weight of 346.21 . This compound is used for research purposes .

Scientific Research Applications

Photodegradation Studies

Watanabe, Yoshihisa et al. (1984) explored the reduction of nitroarenes, including chloro, methyl, or methoxy substituents, to aminoarenes using formic acid with a ruthenium catalyst. This study provides insights into the potential for photodegradation of compounds similar to 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (Watanabe et al., 1984).

Antimicrobial Synthesis

Patel, N. and Patel, S. D. (2010) synthesized compounds based on fluoroquinolone and 4-thiazolidinones, starting with a lead molecule closely related to this compound. This work highlights the antimicrobial potential of similar quinoline derivatives (Patel & Patel, 2010).

Synthesis of Novel Compounds

Manoj, M. and Prasad, K. (2009) conducted a study on synthesizing novel substituted dibenzonaphthyridines using 4-chloro-2-methylquinolines. This research can provide a framework for understanding the synthesis pathways of complex molecules related to this compound (Manoj & Prasad, 2009).

Phosphorescent Emission Studies

Małecki, J. et al. (2015) explored the phosphorescent emissions of copper(I) complexes with ligands similar to this compound. This study is significant for understanding the photophysical properties of quinoline derivatives (Małecki et al., 2015).

Microwave-Irradiated Synthesis and Antimicrobial Activity

Bhatt, H. and Agrawal, Y. (2010) focused on the synthesis of quinoline-4-carboxylic acid derivatives using both conventional and microwave-irradiated methods. Their study revealed antimicrobial activity against various microorganisms, emphasizing the potential pharmaceutical applications of quinoline derivatives (Bhatt & Agrawal, 2010).

Synthesis of Pyrroloquinolines

Roberts, D. et al. (1997) explored the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, showcasing the complexity and versatility of quinoline derivatives in chemical synthesis (Roberts et al., 1997).

Properties

IUPAC Name

7-chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-10-15(19)8-7-13-14(18(21)22)9-16(20-17(10)13)11-3-5-12(23-2)6-4-11/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGVWSNEYUJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.